Methyl 3-(3-((2-chlorobenzyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Overview
Description
Compounds of this nature are typically organic molecules that contain multiple functional groups, including a carboxylate group, a thioxo group, and an amino group. They are often part of a larger class of compounds known as heterocyclic compounds, which contain a ring structure that includes at least one atom that is not carbon .
Synthesis Analysis
The synthesis of such compounds often involves multiple steps, each introducing a new functional group or modifying an existing one. Common techniques might include nucleophilic substitution reactions, condensation reactions, and various forms of catalysis .Molecular Structure Analysis
The molecular structure of these compounds can be quite complex due to the presence of multiple functional groups and a heterocyclic ring. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure .Chemical Reactions Analysis
These compounds can undergo a variety of chemical reactions, depending on the specific functional groups present. For example, the carboxylate group can participate in acid-base reactions, the amino group can undergo reactions typical of amines, and the thioxo group can participate in redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be influenced by factors such as their molecular structure, the specific functional groups present, and the overall polarity of the molecule. These properties can include things like melting point, boiling point, solubility in various solvents, and reactivity .Scientific Research Applications
Novel Compound Synthesis
Several studies have focused on synthesizing new compounds through the reaction of quinoline derivatives. For instance, Szakonyi et al. (2002) discovered a remarkable cyclopropanation process that led to the synthesis of doubly constrained ACC derivatives from N-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, offering a new approach to heterocyclic system synthesis (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002). Similarly, Rudenko et al. (2012) worked on obtaining methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, providing insights into the structural analysis of such compounds through X-ray structural analysis (Rudenko, Artemova, Slepukhin, Karmanov, & Shurov, 2012).
Potential Antimicrobial Agents
Desai, Shihora, and Moradia (2007) investigated the antibacterial and antifungal activities of new quinazoline derivatives, highlighting their potential as antimicrobial agents against various pathogens (Desai, Shihora, & Moradia, 2007). This research underscores the significance of quinazoline derivatives in developing new treatments for infectious diseases.
Anticonvulsant and Antimicrobial Activities
Rajasekaran, Rajamanickam, and Darlinquine (2013) synthesized novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones and evaluated their antimicrobial and anticonvulsant activities. Their findings revealed that certain compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi, in addition to potent anticonvulsant activity (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Heterocyclic Chemistry
Markosyan et al. (2000) explored the synthesis of hexahydrospiro(benzo[h]quinazoline) derivatives, contributing to the vast field of heterocyclic chemistry and expanding the application of quinazoline derivatives in synthesizing complex heterocyclic structures (Markosyan, Kuroyan, Dilanyan, Aleksanyan, Karapetyan, & Struchkov, 2000).
Anticancer Activity
Gaber et al. (2021) aimed to produce new quinoline-3-carboxylic acid derivatives and assess their anticancer effect against the breast cancer MCF-7 cell line. The research found significant anticancer activity in some compounds, demonstrating the potential therapeutic applications of these derivatives in cancer treatment (Gaber, Alsanie, Alhomrani, Alamri, El‐Deen, & Refat, 2021).
Mechanism of Action
The mechanism of action of these compounds can vary widely and is often dependent on the specific functional groups present and their arrangement within the molecule. Some compounds might interact with biological targets through hydrogen bonding, while others might undergo a chemical reaction with their target .
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Methyl 3-(3-((2-chlorobenzyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate' involves the condensation of 2-chlorobenzylamine with ethyl acetoacetate, followed by cyclization and subsequent reaction with methyl chloroformate and thiourea.", "Starting Materials": [ "2-chlorobenzylamine", "ethyl acetoacetate", "thiourea", "methyl chloroformate" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzylamine with ethyl acetoacetate in the presence of acetic acid and refluxed for 6 hours to obtain ethyl 3-(2-chlorobenzylamino)-3-oxopropionate.", "Step 2: Cyclization of ethyl 3-(2-chlorobenzylamino)-3-oxopropionate with thiourea in the presence of ethanol and refluxed for 4 hours to obtain 3-(2-chlorobenzylamino)-2-thioxo-1,2,3,4-tetrahydroquinazoline-4-one.", "Step 3: Reaction of 3-(2-chlorobenzylamino)-2-thioxo-1,2,3,4-tetrahydroquinazoline-4-one with methyl chloroformate in the presence of triethylamine and dichloromethane at room temperature for 2 hours to obtain methyl 3-(3-((2-chlorobenzyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate." ] } | |
CAS RN |
946253-53-8 |
Molecular Formula |
C20H18ClN3O4S |
Molecular Weight |
431.89 |
IUPAC Name |
methyl 3-[3-[(2-chlorophenyl)methylamino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C20H18ClN3O4S/c1-28-19(27)12-6-7-14-16(10-12)23-20(29)24(18(14)26)9-8-17(25)22-11-13-4-2-3-5-15(13)21/h2-7,10H,8-9,11H2,1H3,(H,22,25)(H,23,29) |
InChI Key |
RYJAQTJFQKZZTC-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCC3=CC=CC=C3Cl |
solubility |
not available |
Origin of Product |
United States |
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